

ZINC40099027: A Selective Activator of Focal Adhesion Kinase (FAK) Over Pyk2

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Compound of Interest

Compound Name: ZINC40099027

Cat. No.: B15543595

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A Comparative Guide for Researchers

This guide provides an objective comparison of the selectivity of the small molecule **ZINC40099027** for Focal Adhesion Kinase (FAK) over the closely related Proline-rich Tyrosine Kinase 2 (Pyk2). The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in their evaluation of this compound.

Executive Summary

ZINC40099027 has been identified as a potent and selective activator of FAK. Experimental evidence demonstrates that **ZINC40099027** enhances FAK autophosphorylation at its activation site (Tyr-397) in a dose-dependent manner, leading to increased kinase activity.^{[1][2]} Crucially, **ZINC40099027** does not exhibit the same activating effect on Pyk2, even at significantly higher concentrations. This selectivity is a key attribute for researchers looking to specifically modulate FAK-mediated signaling pathways without concomitantly activating Pyk2.

Data Presentation

The following table summarizes the quantitative data on the activity of **ZINC40099027** towards FAK and Pyk2.

Target Kinase	Parameter Measured	Concentration Range of ZINC40099027	Observed Effect
FAK	Phosphorylation at Tyr-397	10 nM - 1000 nM	Dose-dependent increase in phosphorylation. A maximal increase of $36.0 \pm 9.7\%$ was observed at 1000 nM in Caco-2 cells. [1]
Pyk2	Phosphorylation at Tyr-402	10 nM - 1000 nM	No stimulation of phosphorylation observed. [1] [3]

Experimental Protocols

The selectivity of **ZINC40099027** for FAK over Pyk2 is typically validated using an in vitro kinase assay followed by Western blot analysis. The following is a detailed methodology representative of such an experiment.

Objective: To determine the effect of **ZINC40099027** on the phosphorylation of FAK and Pyk2 in a cellular context.

Materials:

- Caco-2 human colorectal adenocarcinoma cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **ZINC40099027** stock solution (in DMSO)
- Vehicle control (DMSO)

- Phosphate Buffered Saline (PBS)
- Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies:
 - Rabbit anti-phospho-FAK (Tyr-397)
 - Rabbit anti-FAK (total)
 - Rabbit anti-phospho-Pyk2 (Tyr-402)
 - Rabbit anti-Pyk2 (total)
- Secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
- Chemiluminescent substrate
- Imaging system for Western blots

Procedure:

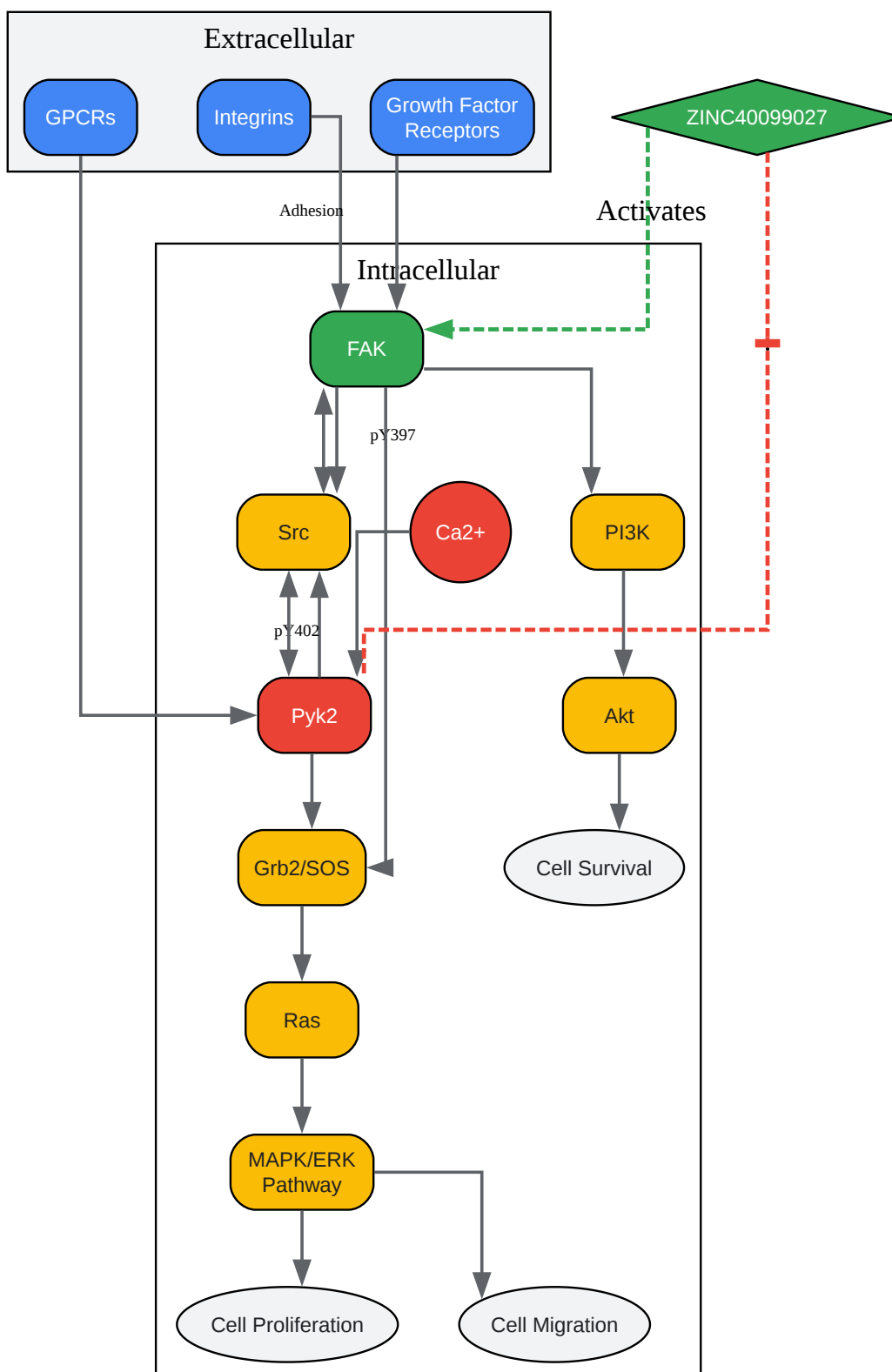
- Cell Culture and Treatment:
 - Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
 - Seed cells in 6-well plates and grow to 80-90% confluency.
 - Starve the cells in serum-free DMEM for 12-24 hours prior to treatment.

- Treat the cells with varying concentrations of **ZINC40099027** (e.g., 10 nM, 100 nM, 1000 nM) or vehicle control (DMSO) for a specified time (e.g., 1 hour).
- Cell Lysis and Protein Quantification:
 - Wash the cells twice with ice-cold PBS.
 - Lyse the cells in 100-200 μ L of ice-cold lysis buffer.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
 - Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
- SDS-PAGE and Western Blotting:
 - Normalize the protein concentrations of all samples.
 - Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
 - Load equal amounts of protein (e.g., 20-30 μ g) per lane onto an SDS-PAGE gel.
 - Separate the proteins by electrophoresis.
 - Transfer the separated proteins to a nitrocellulose or PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (e.g., anti-phospho-FAK, anti-phospho-Pyk2, anti-total FAK, or anti-total Pyk2) overnight at 4°C with gentle agitation.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane three times with TBST for 10 minutes each.
- Detection and Analysis:
 - Apply the chemiluminescent substrate to the membrane.
 - Capture the signal using an imaging system.
 - Quantify the band intensities using densitometry software.
 - Normalize the phosphorylated protein levels to the total protein levels for each target.

Visualizations

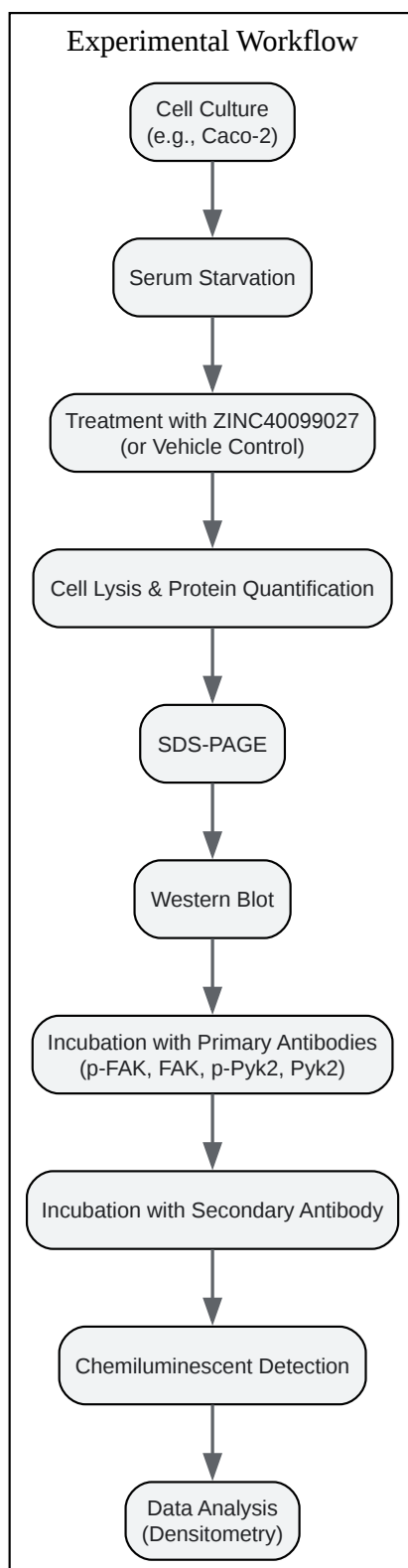
Signaling Pathways of FAK and Pyk2



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Caption: Simplified signaling pathways of FAK and Pyk2, highlighting the selective activation of FAK by **ZINC40099027**.

Experimental Workflow for Kinase Selectivity Assay



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Caption: A typical experimental workflow for assessing the selectivity of **ZINC40099027** for FAK over Pyk2 using Western blotting.

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References

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